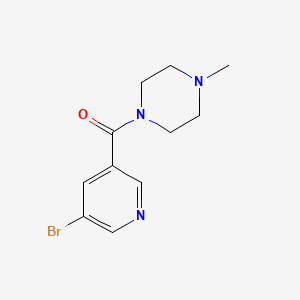
(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone
Übersicht
Beschreibung
(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone, also known as 5-BPPM, is a synthetic compound with a broad range of potential applications in the scientific research field. It is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and bromine atoms. 5-BPPM has found use in the synthesis of various molecules and as a reagent in organic chemistry. This compound has also been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand in metal complexes and as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone has been studied for its potential applications in the scientific research field. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a reagent in the synthesis of other molecules. Additionally, it has been used in the development of fluorescent probes for the detection of metal ions, and in the synthesis of peptides and other biomolecules.
Wirkmechanismus
The mechanism of action of (5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone is not fully understood. However, it is believed to act as a ligand in metal complexes, forming stable complexes with metal ions such as zinc and copper. Additionally, it has been shown to act as a catalyst in organic reactions, promoting the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone are not well understood. However, it has been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand in metal complexes and as a catalyst in organic reactions. Additionally, it has been studied for its potential applications in imaging techniques and drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize in the laboratory, and it is stable under a wide range of conditions. Additionally, it is relatively non-toxic and has a low cost. However, it is not suitable for use in vivo, as its effects on the human body are not fully understood.
Zukünftige Richtungen
In the future, (5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone could be further studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand in metal complexes and as a catalyst in organic reactions. Additionally, it could be studied for its potential applications in imaging techniques and drug delivery systems. Furthermore, further research could be conducted to better understand its biochemical and physiological effects. Finally, it could be used as a reagent in the synthesis of other molecules, such as peptides and other biomolecules.
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-2-4-15(5-3-14)11(16)9-6-10(12)8-13-7-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSYOTUBPQWQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635926 | |
| Record name | (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone | |
CAS RN |
342013-83-6 | |
| Record name | (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

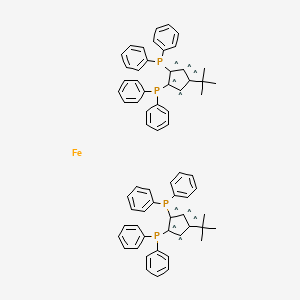
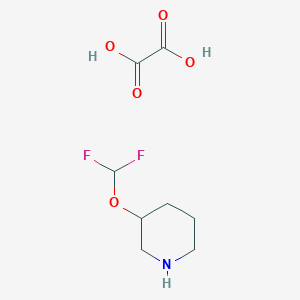
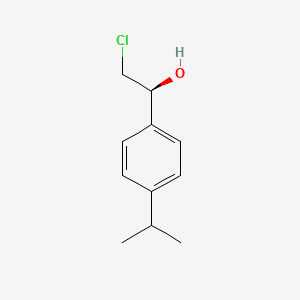
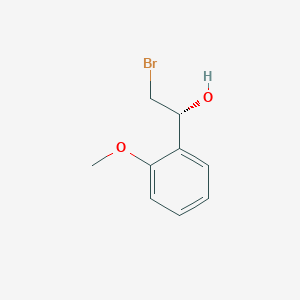


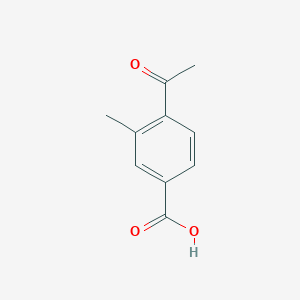

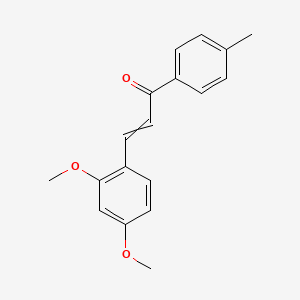
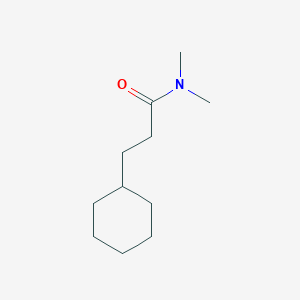

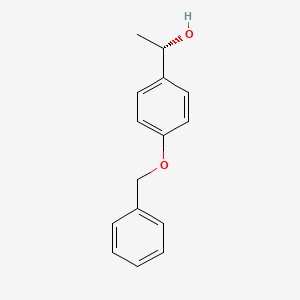
![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)
